Potassium trifluoro(1-phenylcyclopropyl)boranuide
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Overview
Description
Potassium trifluoro(1-phenylcyclopropyl)boranuide is a chemical compound with the molecular formula C9H9BF3K. It is a solid with strong basic properties and is highly soluble in various organic solvents such as diethyl ether and acetone, but has low solubility in water . This compound is commonly used as a reagent in organic synthesis, particularly in catalytic reactions like the Wheeler-Hamburg reaction and the Suzuki-Miyaura coupling reaction .
Preparation Methods
Potassium trifluoro(1-phenylcyclopropyl)boranuide is typically synthesized through the reaction of organic boron compounds with potassium fluoride . The synthetic route involves the following steps:
Reaction of phenylcyclopropylborane with trifluoroborane: This step forms the intermediate trifluoro(1-phenylcyclopropyl)borane.
Reaction with potassium fluoride: The intermediate is then reacted with potassium fluoride to yield this compound.
Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Potassium trifluoro(1-phenylcyclopropyl)boranuide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding boronic acids or boronate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: It participates in substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed from these reactions are biaryls in the case of Suzuki-Miyaura coupling and boronic acids or esters in oxidation reactions .
Scientific Research Applications
Potassium trifluoro(1-phenylcyclopropyl)boranuide has a wide range of applications in scientific research:
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism by which potassium trifluoro(1-phenylcyclopropyl)boranuide exerts its effects involves its strong basic properties and its ability to participate in various chemical reactions. In cross-coupling reactions, it acts as a nucleophile, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Potassium trifluoro(1-phenylcyclopropyl)boranuide is unique due to its strong basic properties and its high solubility in organic solvents. Similar compounds include:
Potassium phenyltrifluoroborate: Used in similar cross-coupling reactions but has different solubility properties.
Potassium 4-methylphenyltrifluoroborate: Also used in Suzuki-Miyaura coupling but has a different substituent on the phenyl ring.
Potassium 4-methoxyphenyltrifluoroborate: Similar in use but with a methoxy group on the phenyl ring.
These compounds share similar reactivity but differ in their substituents, which can affect their solubility and reactivity in specific reactions.
Biological Activity
Potassium trifluoro(1-phenylcyclopropyl)boranuide, a compound with the molecular formula C9H9BF3K, has garnered attention for its potential biological activities, particularly in medicinal chemistry and synthetic applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Weight : 218.03 g/mol
- CAS Number : Not specifically listed but related compounds can be found under similar identifiers.
- Structure : The compound features a trifluoroborate group attached to a phenylcyclopropyl moiety, which is significant for its reactivity in various chemical reactions.
The biological activity of this compound is primarily attributed to its role as a boron-containing compound that can participate in various chemical reactions, such as:
1. Anticancer Potential
Research indicates that boron-containing compounds can exhibit anticancer properties through various mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that certain boron compounds can inhibit the proliferation of cancer cells by interfering with signaling pathways involved in cell growth and survival.
- Induction of Apoptosis : Some derivatives have been observed to induce apoptosis in tumor cells, making them candidates for further investigation as anticancer agents.
2. Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties:
- Protection Against Oxidative Stress : Compounds with similar structures have been documented to mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.
Table 1: Summary of Research Findings on Boron Compounds
Safety and Toxicology
While this compound is primarily used for research purposes and not yet approved for therapeutic use, it is essential to consider safety profiles:
- Toxicity Information : Limited data is available; however, general precautions should be taken when handling boron compounds due to potential irritant effects.
Properties
IUPAC Name |
potassium;trifluoro-(1-phenylcyclopropyl)boranuide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BF3.K/c11-10(12,13)9(6-7-9)8-4-2-1-3-5-8;/h1-5H,6-7H2;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSDFJPCNVXRMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1(CC1)C2=CC=CC=C2)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BF3K |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2126845-45-0 |
Source
|
Record name | potassium trifluoro(1-phenylcyclopropyl)boranuide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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